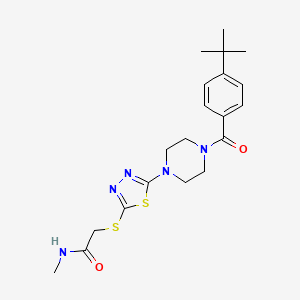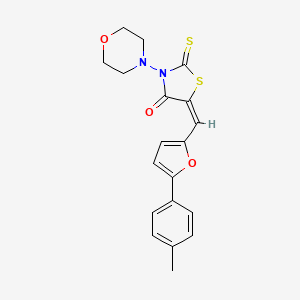
(E)-3-morpholino-2-thioxo-5-((5-(p-tolyl)furan-2-yl)methylene)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a thiazolidinone derivative, a class of compounds known for their diverse biological activities. Thiazolidinones typically contain a 1,3-thiazolidine core, which is a five-membered ring system consisting of nitrogen, sulfur, and three carbon atoms. The presence of the morpholino group, a common pharmacophore, and the furan ring, often associated with aromaticity and potential for pi-pi interactions, suggests that this compound may exhibit interesting chemical and biological properties.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves a one-pot reaction, as seen in the synthesis of 2-aryl-3-(2-morpholinoethyl)thiazolidin-4-ones, which were synthesized by refluxing 4-(2-aminoethyl)morpholine, arenealdehydes, and mercaptoacetic acid in toluene . This method could potentially be adapted for the synthesis of the compound , with the appropriate furan-containing aldehyde and p-tolyl substituent.
Molecular Structure Analysis
Molecular docking studies are a common tool used to predict the orientation and interactions of compounds within a biological target. For instance, molecular docking analyses of similar thiazolidinone derivatives have shown that they can snugly fit into the hydrophobic cavity of HIV-1 gp41, indicating potential as HIV-1 fusion inhibitors . This suggests that the compound may also exhibit a specific orientation when interacting with biological targets, which could be elucidated through similar molecular docking studies.
Chemical Reactions Analysis
Thiazolidinone derivatives are known to participate in various chemical reactions, often related to their biological activities. For example, the presence of the morpholino group in 4-(1,3-thiazol-2-yl)morpholine derivatives has been associated with the inhibition of phosphoinositide 3-kinase, an enzyme involved in cell growth and survival . The specific chemical reactions and interactions of the compound would likely depend on the nature of the biological target and the surrounding chemical environment.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives can be influenced by their substituents. For instance, the presence of electron-donating or electron-withdrawing groups on the phenyl ring can affect the compound's hypoglycemic and anti-inflammatory activities . The specific properties of the compound , such as solubility, stability, and reactivity, would need to be determined experimentally, but could be inferred based on the properties of similar compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
This compound belongs to a class of chemicals that are synthesized through the condensation of various derivatives, including thioxo-thiazolidinone and thiazolin-4-ones, with anticipated biological activities. The synthesis process involves refluxing acetic acid in the presence of sodium acetate to yield new derivatives with good yields. These synthesized compounds have been structurally confirmed through microanalytical and spectral data, highlighting their significance in chemical research for creating compounds with potential biological activities (Kandeel, 2006).
Anticancer and Antimicrobial Potential
Several derivatives of thiazolidin-4-ones and thiazolin-4-ones have been explored for their anticancer and antimicrobial activities. For example, compounds synthesized with the thiazolidinone framework have shown moderate to strong antiproliferative activity against human leukemia cell lines, indicating their potential in cancer research. These studies emphasize the role of substituents on the thiazolidinone moiety in enhancing anticancer properties (Chandrappa et al., 2009). Additionally, novel thioxothiazolidin-4-one derivatives have demonstrated significant antiangiogenic effects and suppressed tumor-induced endothelial proliferation, suggesting their application in anticancer therapy (Chandrappa et al., 2010).
The antimicrobial properties of these compounds have also been extensively studied, with new derivatives showing promising results against various microorganisms. This highlights the potential of thiazolidin-4-ones and related compounds in developing new antimicrobial agents (Abdelhamid et al., 2019).
Anti-inflammatory and Molecular Docking Studies
The anti-inflammatory activities of thiazolidin-4-ones bearing the morpholino moiety have been evaluated, with some compounds showing the ability to significantly reduce inflammation in in vivo models. Molecular docking studies further support these findings, suggesting the potential of these compounds in anti-inflammatory therapy (Gouvea et al., 2016).
Eigenschaften
IUPAC Name |
(5E)-5-[[5-(4-methylphenyl)furan-2-yl]methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c1-13-2-4-14(5-3-13)16-7-6-15(24-16)12-17-18(22)21(19(25)26-17)20-8-10-23-11-9-20/h2-7,12H,8-11H2,1H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXIBWCJKQBQHS-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=S)S3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(1,5-dimethylpyrazol-3-yl)methyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2506117.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2506118.png)
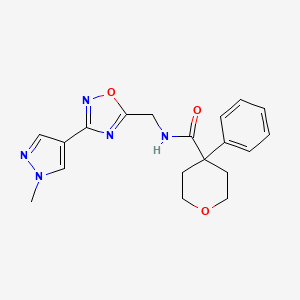
![N-{3-[1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide](/img/structure/B2506120.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B2506122.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)methanesulfonamide](/img/structure/B2506123.png)
![3-(4-methoxybenzyl)-1-(4-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2506124.png)
![1-(4-Methylphenyl)-3-{2-oxo-2-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B2506129.png)
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-acetylbenzamide](/img/structure/B2506130.png)
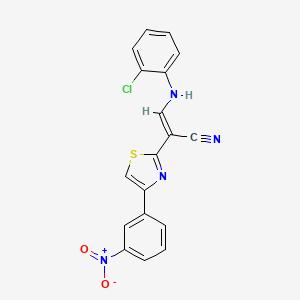
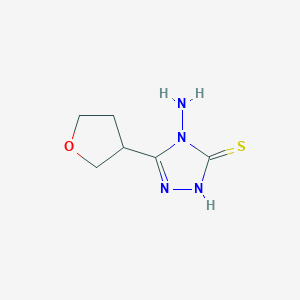
![Bicyclo[3.2.0]heptane-6-sulfonamide](/img/structure/B2506135.png)
